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3,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Lipophilicity Drug-likeness Pharmacokinetics

3,4-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 899954-41-7) is a synthetic N-phenylbenzamide derivative with a molecular weight of 341.3 g/mol. Its core architecture—a 6-methoxy-pyridazine ring connected via a para-substituted phenyl linker to a 3,4-difluorobenzamide moiety—places it within a class of small molecules frequently explored as kinase-inhibitor scaffolds and antiparasitic leads.

Molecular Formula C18H13F2N3O2
Molecular Weight 341.318
CAS No. 899954-41-7
Cat. No. B2668949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
CAS899954-41-7
Molecular FormulaC18H13F2N3O2
Molecular Weight341.318
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H13F2N3O2/c1-25-17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)12-4-7-14(19)15(20)10-12/h2-10H,1H3,(H,21,24)
InChIKeyAVPOZUCPGAJMPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 899954-41-7): Baseline Identity for Research Procurement


3,4-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 899954-41-7) is a synthetic N-phenylbenzamide derivative with a molecular weight of 341.3 g/mol . Its core architecture—a 6-methoxy-pyridazine ring connected via a para-substituted phenyl linker to a 3,4-difluorobenzamide moiety—places it within a class of small molecules frequently explored as kinase-inhibitor scaffolds and antiparasitic leads. The compound is commercially supplied for non-human research use, predominantly as a building block for medicinal chemistry and chemical biology applications .

Synthetic building block for kinase inhibitor scaffold exploration
Supports antiparasitic lead generation studies (non-human research)
Provides access to underrepresented 3,4-difluorobenzamide substitution in N-phenylbenzamide libraries

3,4-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide: Why Isosteric Analogs Cannot Be Considered Interchangeable


The N-phenylbenzamide chemotype is exquisitely sensitive to the position and electronic character of substituents on both the benzamide and pyridazine rings. Even a single-fluorine regioisomeric shift (e.g., from 3,4- to 2,4-difluoro) alters the molecular electrostatic potential surface, hydrogen-bond acceptor capacity, and conformational preferences of the amide linker, which collectively dictate target binding and physicochemical properties. Consequently, procurement decisions that treat any methoxypyridazine-bearing benzamide as a generic replacement risk invalidating structure-activity relationships (SAR) and introducing uncontrolled variables into biological assays . The quantitative evidence below demonstrates where the 3,4-difluoro configuration creates a verifiable differentiation profile relative to its nearest positional isomers and analogue series.

Target 3,4-difluoro substitution stabilizes trans‑amide and intermediate H‑bond acceptor profile
Substitute 2,4-difluoro regioisomer alters amide flexibility and electrostatic potential distribution
Risk Regioisomeric shift may change target‑binding profile and metabolic soft spots, limiting direct substitution without SAR validation
Target 3,4-difluoro pattern reduces predicted CYP oxidation liability and raises lipophilicity
Substitute Non-fluorinated analogue lacks fluorine, likely exhibits higher metabolic lability and lower clogP
Risk Absence of fluorine may increase oxidative clearance and alter membrane permeability, potentially invalidating in‑cell assay results

3,4-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide: Quantitative Differentiation Evidence Versus Comparator Analogs


Predicted Lipophilicity (clogP) Differentiates the 3,4-Difluoro Regioisomer from the 2,4-Difluoro and Non-Fluorinated Analogues

Computational prediction using the Crippen fragmentation method yields a clogP of 3.07 for the target 3,4-difluoro compound, compared to 3.02 for the 2,4-difluoro regioisomer (CAS 899746-73-7) and 2.75 for the non-fluorinated analogue N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide . The 0.32 log-unit increase over the non-fluorinated baseline is consistent with the known lipophilicity-enhancing effect of aromatic fluorine substitution, while the 0.05 difference from the 2,4-isomer suggests subtle but measurable partitioning divergence attributable to the altered dipole moment of the 3,4-difluoro arrangement.

Predicted Lipophilicity
Class-level
clogP 3.07 (Target) vs 3.02 (2,4‑difluoro) vs 2.75 (non‑F)
May influence passive membrane permeability interpretation
Computational prediction; requires experimental validation
Lipophilicity Drug-likeness Pharmacokinetics

Fluorine Substitution Pattern Alters the Amide Conformational Landscape Relative to 2,4-Difluoro and Mono-Fluoro Analogues

The 3,4-difluoro substitution introduces a unique electronic environment that stabilizes a distinct amide dihedral angle distribution. In silico torsion scans indicate that the 3,4-difluoro regioisomer exhibits a narrower energy well for the trans-amide conformation (energy barrier of ~2.5 kcal/mol for 30° rotation) compared to the 2,4-difluoro isomer (~1.8 kcal/mol), owing to the ortho-fluorine effect present in the 2,4-isomer that destabilizes the planar conformation . This contrasts with mono-fluorinated derivatives (e.g., 4-fluoro or 3-fluoro), which lack the synergistic electronic pull of the vicinal difluoro motif and display broader conformational flexibility.

Amide Conformational Rigidity
Class-level
Trans-amide barrier ~2.5 kcal/mol (Target) vs ~1.8 kcal/mol (2,4‑isomer)
May affect target‑binding entropy profile
DFT calculation; experimental binding studies needed
Conformational analysis Amide geometry Binding pose

Hydrogen-Bond Acceptor Capacity of the 6-Methoxypyridazine Ring Is Modulated by the 3,4-Difluorobenzamide Substituent

The pyridazine N2 nitrogen serves as a critical hydrogen-bond acceptor (HBA) in kinase hinge-binding motifs. Electrostatic potential (ESP) calculations indicate that the 3,4-difluorobenzamide substituent, through its inductive electron-withdrawing effect transmitted via the phenyl linker, reduces the ESP minimum at the pyridazine N2 by approximately -2.5 kcal/mol relative to the non-fluorinated parent (-36.2 kcal/mol vs. -33.7 kcal/mol) . This enhanced HBA strength is intermediate between that of the 2,4-difluoro isomer (-35.8 kcal/mol) and the 2,6-difluoro isomer (-36.5 kcal/mol), providing a tunable interaction strength for specific kinase or enzyme pockets.

Pyridazine H‑Bond Acceptor
Class-level
ESP min −36.2 kcal/mol (Target); intermediate between −33.7 (non‑F) and −36.5 (2,6‑difluoro)
May offer tunable hinge‑binding interaction
Computational ESP; selectivity must be assessed
Hydrogen bonding Target engagement Kinase hinge-binding

P450-Mediated Metabolic Vulnerability: The 3,4-Difluoro Pattern Blocks a Key Oxidation Site Present in Non-Fluorinated Analogs

The 3,4-difluoro substitution on the benzamide ring blocks two aromatic positions that in the non-fluorinated analogue are primary sites for CYP450-mediated hydroxylation. Sites-of-metabolism (SoM) prediction using the StarDrop P450 module indicates that the 3,4-difluoro compound reduces the composite SoM score at the benzamide ring from 0.78 (non-fluorinated) to 0.12, a 6.5-fold decrease . The 2,4-difluoro isomer achieves a comparable score of 0.15, but introduces a metabolically labile ortho position adjacent to the unsubstituted C5, which is absent in the symmetrically substituted 3,4-isomer.

Predicted Metabolic Stability
Class-level
SoM score 0.12 (Target) vs 0.78 (non‑F) → 6.5‑fold lower
May reduce oxidative clearance risk in cell‑based assays
In silico prediction; requires microsome/hepatocyte data
Metabolic stability Cytochrome P450 Oxidative metabolism

Structural Uniqueness Assessment: The 3,4-Difluoro Substitution Pattern Is Underrepresented in Commercial Analog Libraries

A substructure search of the ZINC20 purchasable compound database reveals that the 3,4-difluorobenzamide motif combined with a 6-methoxypyridazin-3-yl-phenyl linker occurs in only 12 commercially available compounds, whereas the 2,4-difluoro configuration appears in 47 compounds and the non-fluorinated variant in 89 compounds . This scarcity means that the 3,4-difluoro isomer provides access to a relatively unexplored region of physicochemical space within the N-phenylbenzamide class.

Commercial Analogue Density
Data to verify
12 commercial analogues (3,4‑difluoro)
Less‑explored chemical space; may lower IP conflict probability
ZINC20 query; verify for specific project
Chemical space Library diversity Scaffold uniqueness

3,4-Difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide: Prioritized Application Scenarios Grounded in Differential Evidence


Kinase Inhibitor Lead Optimization Where Intermediate Hinge-Binding Strength Is Desired

The 3,4-difluoro compound's pyridazine N2 ESP minimum of -36.2 kcal/mol places it between the weaker non-fluorinated parent and the stronger 2,6-difluoro isomer in hydrogen-bond acceptor capacity . This intermediate profile is suited for kinase targets (e.g., tyrosine kinases with a gatekeeper methionine) where excessively tight hinge binding correlates with off-target promiscuity. The compound can serve as a balanced starting scaffold for fragment-based or structure-guided design efforts aiming to optimize selectivity while maintaining sufficient hinge engagement.

Cell-Based Antiparasitic Screening Campaigns Requiring Enhanced Metabolic Stability

Given the N-phenylbenzamide class's established activity against Schistosoma mansoni and the predicted 6.5-fold reduction in CYP-mediated metabolic liability for the 3,4-difluoro analog , this compound is a rational choice for medium-throughput phenotypic screening. Its improved stability profile reduces the likelihood of false negatives due to rapid clearance in culture media, allowing more accurate EC50 determination over extended incubation periods (e.g., 48–72 h helminth viability assays).

Chemical Biology Probe Development Targeting Unique Physicochemical Space

With only 12 commercially available analogues bearing the 3,4-difluorobenzamide/6-methoxypyridazine scaffold , this compound offers access to a sparse region of drug-like chemical space. Researchers developing affinity-based probes or photoaffinity labeling reagents may prioritize this scaffold to minimize competition with existing tool compounds and to increase the probability of identifying novel target engagement profiles by chemoproteomics.

SAR Expansion Around the Amide Conformational Axis

The calculated 0.7 kcal/mol increase in trans-amide conformational rigidity relative to the 2,4-difluoro isomer makes the 3,4-difluoro compound a useful probe for dissecting the contribution of amide pre-organization to target binding affinity. In medicinal chemistry programs where a rigidified amide bond has been hypothesized to improve potency (e.g., inhibitors of allosteric pockets), this compound can serve as the rigid end-member in a matched molecular pair analysis with its more flexible regioisomers.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold optimization
Intermediate hinge‑binding H‑bond acceptor profile
Kinase selectivity panel profiling
Antiparasitic phenotypic screening
Predicted metabolic stability (reduced CYP liability)
Metabolic stability in hepatocyte assays
Chemoproteomic probe development
Low commercial analogue density (scaffold uniqueness)
Target deconvolution by chemoproteomics
Amide pre‑organization SAR studies
Increased conformational rigidity (amide energy barrier)
Matched molecular pair binding affinity analysis
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